molecular formula C12H7F3INO3 B13045002 Methyl 4-(4-iodo-3-(trifluoromethyl)isoxazol-5-YL)benzoate

Methyl 4-(4-iodo-3-(trifluoromethyl)isoxazol-5-YL)benzoate

Cat. No.: B13045002
M. Wt: 397.09 g/mol
InChI Key: MDCSDQKSAJWNNH-UHFFFAOYSA-N
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Description

Methyl 4-(4-iodo-3-(trifluoromethyl)isoxazol-5-YL)benzoate is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an iodine atom and a trifluoromethyl group on the isoxazole ring, as well as a benzoate ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-iodo-3-(trifluoromethyl)isoxazol-5-YL)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-iodo-3-(trifluoromethyl)isoxazol-5-YL)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium or copper catalysts in the presence of a base and a suitable ligand.

Major Products Formed

    Substitution: Formation of substituted isoxazole derivatives.

    Oxidation: Formation of isoxazole oxides.

    Reduction: Formation of deiodinated isoxazole derivatives.

    Cross-Coupling: Formation of biaryl or alkyne-linked isoxazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-(4-iodo-3-(trifluoromethyl)isoxazol-5-YL)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom can participate in halogen bonding, stabilizing the compound’s interaction with its target . The isoxazole ring can act as a bioisostere, mimicking the structure and function of natural substrates .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-chloro-3-(trifluoromethyl)isoxazol-5-YL)benzoate
  • Methyl 4-(4-bromo-3-(trifluoromethyl)isoxazol-5-YL)benzoate
  • Methyl 4-(4-fluoro-3-(trifluoromethyl)isoxazol-5-YL)benzoate

Uniqueness

Methyl 4-(4-iodo-3-(trifluoromethyl)isoxazol-5-YL)benzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and interaction properties compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and polarizability enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it a valuable tool in medicinal chemistry and material science .

Properties

Molecular Formula

C12H7F3INO3

Molecular Weight

397.09 g/mol

IUPAC Name

methyl 4-[4-iodo-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzoate

InChI

InChI=1S/C12H7F3INO3/c1-19-11(18)7-4-2-6(3-5-7)9-8(16)10(17-20-9)12(13,14)15/h2-5H,1H3

InChI Key

MDCSDQKSAJWNNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C(=NO2)C(F)(F)F)I

Origin of Product

United States

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